3-Chloro-5-nitrothiophene-2-carbonitrile
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Overview
Description
3-Chloro-5-nitrothiophene-2-carbonitrile is a chemical compound with the molecular formula C5HClN2O2S and a molecular weight of 188.59 g/mol . It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. This compound is known for its applications in various fields, including pharmaceuticals and materials science .
Preparation Methods
The synthesis of 3-Chloro-5-nitrothiophene-2-carbonitrile typically involves the nitration of 3-chlorothiophene-2-carbonitrile. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions . Industrial production methods may involve optimizing reaction conditions to achieve higher yields and purity levels .
Chemical Reactions Analysis
3-Chloro-5-nitrothiophene-2-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The thiophene ring can undergo oxidation to form sulfoxides or sulfones.
Common reagents used in these reactions include sodium borohydride for reduction and bromine for oxidation . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Chloro-5-nitrothiophene-2-carbonitrile has several scientific research applications:
Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceutical compounds.
Materials Science: The compound’s unique structure makes it valuable in the development of organic semiconductors and other advanced materials.
Biological Studies: Researchers explore its potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 3-Chloro-5-nitrothiophene-2-carbonitrile involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
3-Chloro-5-nitrothiophene-2-carbonitrile can be compared with other similar compounds, such as:
2-Chloro-5-nitropyridine-3-carbonitrile: This compound has a similar structure but contains a pyridine ring instead of a thiophene ring.
3-Chloro-5-nitrobenzene-2-carbonitrile: This compound features a benzene ring, offering different chemical properties and reactivity.
The uniqueness of this compound lies in its thiophene ring, which imparts distinct electronic and steric properties, making it valuable for specific applications in materials science and pharmaceuticals .
Properties
IUPAC Name |
3-chloro-5-nitrothiophene-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5HClN2O2S/c6-3-1-5(8(9)10)11-4(3)2-7/h1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUKOIEXGAHDWME-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1Cl)C#N)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5HClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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